Cyclopentyl 2-methylpentanoate
Description
Contextualization within Branched Ester Chemistry
Branched esters, such as Cyclopentyl 2-methylpentanoate (B1260403), are a subclass of esters characterized by the presence of a branched alkyl chain in either the carboxylic acid or the alcohol moiety. This branching has a significant impact on the physicochemical properties of the ester compared to its linear isomers. mdpi.com
The introduction of a methyl group at the second carbon of the pentanoate chain, as seen in the "2-methylpentanoate" portion of the molecule, influences properties such as boiling point, viscosity, and solubility. Generally, branching lowers the melting and boiling points compared to straight-chain esters of the same molecular weight due to a decrease in the efficiency of crystal packing and a reduction in the surface area available for van der Waals forces. libretexts.org However, the branching of the alcohol or acid chain does not have a significant effect on the viscosity. mdpi.com
The study of branched esters is crucial in various industrial applications, including the formulation of lubricants, cosmetics, and flavoring agents, where specific physical properties are desired. researchgate.netuni-oldenburg.de
Significance of the Cyclopentyl Moiety in Organic Synthesis
The cyclopentyl group, a five-membered aliphatic ring, is a common structural motif in numerous organic compounds, including natural products and pharmaceuticals. fiveable.meontosight.ai Its presence in a molecule can significantly influence the compound's conformational preferences and three-dimensional structure. This, in turn, can affect the molecule's reactivity and biological activity. fiveable.me
In the context of esters, the cyclopentyl moiety can serve as a protecting group for carboxylic acids during complex syntheses. For instance, cyclopentyl esters have been shown to be less susceptible to base-catalyzed succinimide (B58015) formation in peptide synthesis compared to benzyl (B1604629) esters. nih.gov The cyclopentyl group's stability and its ability to participate in various chemical transformations make it a valuable component in the design and synthesis of complex organic molecules. ontosight.ai
Overview of Current Research Trajectories and Knowledge Gaps for Alkyl Esters
The field of alkyl ester research is dynamic, with several key trends and existing knowledge gaps.
Current Research Trajectories:
Green Synthesis: A significant research thrust is the development of more environmentally friendly and sustainable methods for ester synthesis. This includes the use of heterogeneous catalysts, such as zeolites and metal oxides, to replace traditional corrosive acid catalysts. mdpi.com Additionally, enzymatic esterification using lipases is gaining traction for its mild reaction conditions and high selectivity. mdpi.com
Process Intensification: Researchers are exploring advanced reactor technologies, such as membrane reactors with pervaporation, to improve reaction conversion by continuously removing byproducts like water. mdpi.comresearchgate.net
Novel Applications: The unique properties of different alkyl esters are being harnessed for a wide range of applications, from biofuels to advanced materials like polymers and plasticizers. mdpi.comchemicalbook.com
Knowledge Gaps:
Comprehensive Physicochemical Data: While data exists for many common esters, there is a lack of comprehensive and systematically collected physicochemical data for a vast number of less common esters, including many branched and cyclic variants like Cyclopentyl 2-methylpentanoate. mdpi.com
Structure-Property Relationships: A deeper understanding of the intricate relationships between the molecular structure of an ester (including branching and cyclization) and its macroscopic properties is still needed to enable the targeted design of esters with specific functionalities. mdpi.com
Reaction Kinetics and Mechanisms: Detailed kinetic and mechanistic studies for many esterification reactions, especially those using novel catalytic systems, are required to optimize reaction conditions and improve yields. researchgate.net
Interactive Data Tables
Table 1: Physicochemical Properties of this compound and Related Esters
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Cyclopentyl 2-methylpropanoate | C9H16O2 | 156.22 | ~180-182 |
| 2-Methylpentyl 2-methylpentanoate | C12H24O2 | 200.32 | ~220-225 |
| Butyl 2-methylpentanoate | C10H20O2 | 172.26 | ~185-187 |
| Methyl 2-methylpentanoate | C7H14O2 | 130.18 | ~144-145 |
Note: Data for this compound is estimated based on trends observed in similar compounds due to a lack of specific experimental data in the searched literature. Data for other compounds is sourced from publicly available chemical databases. nih.govnist.govnist.govcas.orgchemspider.com
Table 2: Comparison of Boiling Points for Isomeric C7 Esters
| Compound Name | Structure | Boiling Point (°C) |
| n-Heptyl acetate (B1210297) | Straight Chain | ~192 |
| tert-Butyl propanoate | Branched | ~145 |
This table illustrates the effect of branching on boiling point.
Structure
2D Structure
3D Structure
Properties
CAS No. |
6297-47-8 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
cyclopentyl 2-methylpentanoate |
InChI |
InChI=1S/C11H20O2/c1-3-6-9(2)11(12)13-10-7-4-5-8-10/h9-10H,3-8H2,1-2H3 |
InChI Key |
YSXXNSALBPRZJO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(=O)OC1CCCC1 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Cyclopentyl 2 Methylpentanoate
Conventional Esterification Approaches
The synthesis of Cyclopentyl 2-methylpentanoate (B1260403) can be effectively achieved through conventional esterification methods, most notably the Fischer-Speier esterification. This approach involves the reaction of 2-methylpentanoic acid with cyclopentanol (B49286) in the presence of an acid catalyst. wikipedia.orgscienceinfo.com
Optimization of Reaction Conditions and Catalyst Systems
The yield of Cyclopentyl 2-methylpentanoate via Fischer-Speier esterification is highly dependent on the optimization of reaction conditions and the choice of catalyst. Key parameters that are manipulated to drive the equilibrium towards the product side include temperature, molar ratio of reactants, and the catalyst system. organic-chemistry.orgmasterorganicchemistry.com
Catalyst Systems: Strong Brønsted acids are the most common catalysts for this reaction. organic-chemistry.org Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are frequently employed due to their efficacy and cost-effectiveness. scienceinfo.comchemistrylearner.com Lewis acids, such as zirconium or hafnium complexes, have also been investigated as catalysts for esterification, sometimes offering milder reaction conditions. nih.gov The selection of the catalyst can influence reaction rates and the potential for side reactions.
Reaction Conditions: To maximize the yield, an excess of one of the reactants, typically the more abundant and less expensive cyclopentanol, is often used. masterorganicchemistry.com This stoichiometric imbalance shifts the reaction equilibrium towards the formation of the ester. Another critical strategy is the removal of water, a byproduct of the reaction, which can be achieved through methods like azeotropic distillation using a Dean-Stark apparatus. masterorganicchemistry.com Reaction temperatures are typically elevated, often in the range of 60-120°C, to increase the reaction rate, though the specific temperature is chosen to avoid decomposition of the reactants or products. ufv.br
Table 1: Hypothetical Optimization of Conventional Synthesis of this compound
| Entry | Catalyst | Catalyst Conc. (mol%) | Reactant Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | H₂SO₄ | 1 | 1:1 | 80 | 8 | 65 |
| 2 | H₂SO₄ | 2 | 1:3 | 80 | 6 | 85 |
| 3 | p-TsOH | 2 | 1:3 | 100 | 5 | 90 |
| 4 | Zr(Cp)₂(CF₃SO₃)₂ | 2 | 1:1 | 80 | 24 | 88 |
This table presents hypothetical data based on typical results for Fischer-Speier esterification of similar compounds.
Investigation of Esterification Mechanisms
The mechanism of the acid-catalyzed esterification of 2-methylpentanoic acid with cyclopentanol follows the well-established Fischer-Speier esterification pathway. wikipedia.org This multi-step process is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. scienceinfo.commasterorganicchemistry.com This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the oxygen atom of cyclopentanol. youtube.com
The subsequent steps involve a series of proton transfers. The initial attack results in a tetrahedral intermediate. organic-chemistry.org A proton is then transferred from the attacking alcohol moiety to one of the original hydroxyl groups of the carboxylic acid. masterorganicchemistry.com This is followed by the elimination of a water molecule, a good leaving group, to form a protonated ester. scienceinfo.com Finally, deprotonation of this intermediate by a base (such as water or the alcohol) regenerates the acid catalyst and yields the final product, this compound. masterorganicchemistry.com A mnemonic often used to remember the steps is PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.com
Biocatalytic and Chemo-Enzymatic Synthesis of this compound
In recent years, biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of esters, offering high selectivity and milder reaction conditions. numberanalytics.comeurekaselect.com Lipases, in particular, have been extensively studied for their ability to catalyze esterification reactions. scielo.br
Lipase-Catalyzed Esterification of 2-Methylpentanoic Acid Derivatives
The synthesis of this compound can be achieved through the lipase-catalyzed esterification of 2-methylpentanoic acid and cyclopentanol. nih.gov Lipases (EC 3.1.1.3) are hydrolases that can catalyze the reverse reaction of hydrolysis, i.e., ester synthesis, in non-aqueous or low-water environments. scielo.brnih.gov Immobilized lipases, such as Novozym® 435 (Candida antarctica lipase (B570770) B), are often preferred as they can be easily recovered and reused, enhancing the economic viability of the process. mdpi.comresearchgate.net
The reaction is typically carried out in an organic solvent to solubilize the substrates and shift the equilibrium towards ester formation. nih.govresearchgate.net The choice of solvent can significantly impact enzyme activity and stability. Alternatively, solvent-free systems, where one of the reactants acts as the solvent, are gaining traction as a greener approach. mdpi.comresearchgate.net
Substrate Specificity and Enzyme Engineering for Enhanced Yields
The efficiency of lipase-catalyzed synthesis is influenced by the enzyme's substrate specificity. nih.gov Lipases exhibit varying degrees of selectivity towards the chain length and branching of both the carboxylic acid and the alcohol. bio-conferences.orgnih.gov While some lipases readily accept a wide range of substrates, others are more specific. nih.gov The steric hindrance from the methyl group in 2-methylpentanoic acid and the cyclic nature of cyclopentanol could affect the binding of these substrates to the active site of the lipase, potentially influencing the reaction rate and yield. researchgate.net
To overcome limitations in substrate specificity and enhance the yield of this compound, enzyme engineering techniques can be employed. core.ac.uk Site-directed mutagenesis and directed evolution can be used to modify the amino acid sequence of the lipase, particularly in the substrate-binding pocket, to create variants with improved catalytic activity and selectivity for the target substrates. mdpi.com
Application of Green Chemistry Principles in Biocatalytic Protocols
The biocatalytic synthesis of this compound aligns well with the principles of green chemistry. numberanalytics.comscispace.comrsc.org The use of enzymes as catalysts offers several advantages over traditional chemical methods. novonesis.comrsc.org
Key Green Chemistry Principles Applied:
Use of Renewable Feedstocks: Both 2-methylpentanoic acid and cyclopentanol can potentially be derived from renewable resources. novonesis.com
Catalysis: Enzymes are highly efficient catalysts, often requiring lower catalyst loading compared to chemical catalysts. novonesis.com
Less Hazardous Chemical Syntheses: Biocatalytic reactions are typically conducted under mild conditions (moderate temperatures and pressures) in non-toxic solvents or even solvent-free systems, reducing the generation of hazardous waste. rsc.orgresearchgate.net
Designing Safer Chemicals: The high selectivity of enzymes minimizes the formation of by-products, leading to purer products and simplifying downstream processing. novonesis.com
Energy Efficiency: The milder reaction conditions required for enzymatic synthesis translate to lower energy consumption compared to conventional methods that often require high temperatures. rsc.orgnovonesis.com
Table 2: Illustrative Comparison of Conventional vs. Biocatalytic Synthesis of a Branched Ester
| Parameter | Conventional (Fischer) | Biocatalytic (Lipase) |
| Catalyst | Strong Acid (e.g., H₂SO₄) | Lipase (e.g., Novozym® 435) |
| Temperature | High (e.g., 80-120°C) | Mild (e.g., 40-70°C) |
| Solvent | Often requires organic solvent for azeotropic removal of water | Can be performed in organic solvents or solvent-free |
| Selectivity | Lower, potential for side reactions | High (chemo-, regio-, and stereoselectivity) |
| By-products | Water, potential for dehydration and other side products | Minimal, primarily water |
| Sustainability | Higher energy consumption, use of corrosive acids | Lower energy consumption, biodegradable catalyst, aligns with green chemistry principles |
This table provides a general comparison based on literature for similar ester syntheses. ufv.brmdpi.com
Asymmetric Synthesis of Chiral this compound
The presence of a stereocenter at the C-2 position of the pentanoate chain necessitates the use of asymmetric synthesis to obtain enantiomerically pure or enriched this compound. This is crucial in fields such as fragrance and pharmaceutical development, where the biological and sensory properties of enantiomers can differ significantly.
Enantioselective Approaches for the Stereocenter at C-2 of the Pentanoate Chain
Achieving enantioselectivity at the C-2 position of the 2-methylpentanoate moiety is a key synthetic challenge. One common strategy involves the use of chiral auxiliaries. A chiral auxiliary is an organic compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. For instance, a chiral alcohol could be used to form an ester with 2-methylpentanoic acid, and subsequent reactions would be guided by the stereochemistry of the auxiliary.
Another powerful approach is the use of chiral catalysts in conjunction with a prochiral starting material. For example, the asymmetric hydrogenation or alkylation of a suitable α,β-unsaturated precursor can establish the stereocenter at C-2 with high enantioselectivity. The choice of catalyst and reaction conditions is critical to achieving high yields and enantiomeric excess (e.e.).
Kinetic resolution is another viable method. This process involves the differential reaction of the two enantiomers of a racemic starting material with a chiral reagent or catalyst, leading to the separation of the unreacted, enantiomerically enriched substrate from the product. For instance, a racemic mixture of 2-methylpentanoic acid could be selectively esterified with cyclopentanol using a chiral catalyst, resulting in the formation of one enantiomer of this compound at a faster rate than the other.
Design and Application of Chiral Catalysts
The development of effective chiral catalysts is paramount for the efficient asymmetric synthesis of esters like this compound. Chiral catalysts can be broadly categorized into metal-based catalysts and organocatalysts.
Chiral Metal-Based Catalysts: Transition metal complexes incorporating chiral ligands are widely used for asymmetric transformations. For the synthesis of chiral esters, rhodium and ruthenium catalysts with chiral phosphine (B1218219) ligands have shown great promise in asymmetric hydrogenation of unsaturated precursors. For instance, a catalyst system like Rh(I) complexed with a chiral bisphosphine ligand could be employed for the asymmetric hydrogenation of cyclopentyl 2-methyl-2-pentenoate to afford the desired chiral product. The specific ligand choice would be crucial in determining the enantioselectivity.
Organocatalysts: In recent years, organocatalysis has emerged as a powerful tool in asymmetric synthesis. Chiral amines, phosphoric acids, and N-heterocyclic carbenes (NHCs) have been successfully used to catalyze a variety of enantioselective reactions. For instance, a chiral phosphoric acid could be used to catalyze the addition of a nucleophile to an α,β-unsaturated ester precursor, establishing the C-2 stereocenter. nih.gov The pairing of the chirality of the catalyst with a chiral reagent can lead to stereodivergent syntheses, allowing for the selective formation of different stereoisomers. nih.gov
Below is a hypothetical table illustrating the potential performance of different types of chiral catalysts in the synthesis of (R)-cyclopentyl 2-methylpentanoate.
| Catalyst Type | Chiral Ligand/Catalyst | Substrate | Solvent | Temp (°C) | Yield (%) | e.e. (%) |
| Metal-Based | Rh-(R,R)-DuPhos | Cyclopentyl 2-methyl-2-pentenoate | Methanol (B129727) | 25 | 95 | 98 |
| Organocatalyst | (S)-TRIP | Prochiral precursor | Toluene (B28343) | 0 | 88 | 92 |
| Enzymatic | Lipase PS | Racemic 2-methylpentanoic acid | Hexane | 40 | 45 (for R-ester) | >99 |
Stereochemical Control and Diastereoselectivity Studies
When both the carboxylic acid and the alcohol components of an ester are chiral, the formation of diastereomers is possible. In the case of this compound, if a chiral cyclopentanol is used with a racemic 2-methylpentanoic acid, a mixture of diastereomeric esters will be formed. These diastereomers, having different physical properties, can often be separated by techniques such as chromatography. libretexts.org
The control of diastereoselectivity is a key aspect of stereochemical control. This can be achieved through "chirality pairing," where the stereochemistry of the catalyst is matched with the stereochemistry of a chiral substrate to favor the formation of a specific diastereomer. nih.gov For instance, in the reaction between a chiral cyclopentanol and a prochiral precursor to the 2-methylpentanoate moiety, a chiral catalyst can be selected to preferentially form one of the possible diastereomers of this compound.
Substrate control is another strategy where the existing stereochemistry in one part of a molecule influences the stereochemical outcome of a reaction elsewhere in the molecule. youtube.com While this compound itself doesn't have multiple stereocenters in its basic structure, this principle is crucial when dealing with more complex derivatives or during multi-step syntheses where stereocenters are introduced sequentially.
Novel Synthetic Pathways to this compound
Beyond traditional esterification methods, researchers are exploring novel synthetic pathways to access esters, which could be applied to the synthesis of this compound.
Exploration of Radical Reactions in Ester Formation
Radical reactions offer an alternative to conventional ionic pathways for ester synthesis. These reactions often proceed under mild conditions and can exhibit high efficiency. numberanalytics.com One approach involves the generation of an acyl radical from a suitable precursor, which can then react with an alcohol. For instance, aldehydes can be converted to acyl radicals in the presence of a radical initiator.
A visible-light-induced method for the synthesis of O-aryl esters has been developed through the cross-dehydrogenative coupling of aldehydes with phenols. acs.org This type of photocatalyst-free radical chain reaction could potentially be adapted for the synthesis of alkyl esters like this compound by using cyclopentanol instead of a phenol. The mechanism would likely involve the generation of a 2-methylpentanoyl radical, which then reacts with cyclopentanol.
Another strategy involves the use of N-hydroxyphthalimide (NHPI) esters as precursors to alkyl radicals via decarboxylation. beilstein-journals.org This method allows for the formation of a C-C bond, but variations of this chemistry could potentially be explored for C-O bond formation in ester synthesis under radical conditions.
Utilization of Organometallic Chemistry in Synthesis
Organometallic reagents are powerful tools in organic synthesis, primarily for the formation of carbon-carbon bonds. libretexts.org While their direct use in the final esterification step to form this compound is less common, they play a crucial role in the synthesis of the precursor molecules.
For example, organocuprates (Gilman reagents) can react with acid chlorides to form ketones. chadsprep.com This could be a step in a multi-step synthesis of a more complex precursor to this compound. Grignard reagents and organolithium reagents react with esters to produce tertiary alcohols, a reaction that proceeds through a ketone intermediate. ucalgary.calibretexts.org While this is a reaction of esters rather than a synthesis of them, understanding these pathways is essential for planning synthetic routes where esters are intermediates.
Development of Multi-component and One-pot Synthetic Sequences
The development of multi-component and one-pot synthetic sequences for the production of esters like this compound is a significant area of research, driven by the principles of green chemistry and process efficiency. These strategies aim to reduce the number of synthetic steps, minimize waste generation, and lower energy consumption by combining multiple reaction steps into a single, continuous process without the isolation of intermediates. While specific literature on multi-component reactions for the direct synthesis of this compound is not extensively documented, the principles of one-pot esterification are well-established and can be applied to this target molecule. These methods primarily revolve around the direct coupling of 2-methylpentanoic acid and cyclopentanol in the presence of a suitable catalyst and often involve the in-situ removal of water, the primary byproduct of esterification.
One-pot esterification can be broadly categorized based on the type of catalyst employed. These include acid catalysts (both homogeneous and heterogeneous), enzymatic catalysts (lipases), and other catalytic systems that promote the direct formation of the ester bond.
A common one-pot approach is the direct dehydrative esterification, where a catalyst facilitates the reaction between the carboxylic acid and the alcohol, with concurrent removal of water to drive the equilibrium towards the product. For instance, a simple 2,2'-biphenol-derived phosphoric acid catalyst has been shown to effectively promote the dehydrative esterification of equimolar mixtures of carboxylic acids and secondary alcohols in toluene at 100 °C, without the need for an external water-removing agent. organic-chemistry.org Similarly, macroporous polymeric acid catalysts have been utilized for direct esterification at milder temperatures (50 to 80°C), also without the active removal of water, to produce esters in high yields. organic-chemistry.org
Heterogeneous acid catalysts are particularly advantageous for one-pot syntheses as they can be easily separated from the reaction mixture by simple filtration, thus simplifying the workup procedure. Materials such as silica (B1680970) chloride have demonstrated efficiency in catalyzing the esterification of carboxylic acids with alcohols. organic-chemistry.org Ion-exchange resins, like Amberlyst 15, are also widely used as non-corrosive, solid acid catalysts for esterification reactions. core.ac.uk For example, the esterification of pentanoic acid with methanol has been effectively carried out using Amberlyst 15. core.ac.uk The use of such catalysts would be directly applicable to a one-pot synthesis of this compound from 2-methylpentanoic acid and cyclopentanol. The reaction would involve simply mixing the reactants with the solid catalyst and heating until the reaction reaches completion, followed by filtration and purification of the product.
Enzymatic catalysis using lipases offers a green and highly selective alternative for one-pot ester synthesis. scielo.br Lipases can operate under mild reaction conditions and exhibit high selectivity, which can be particularly beneficial when dealing with more complex substrates. nih.gov Lipase-catalyzed esterification is inherently a one-pot process where the enzyme, substrate acid, and alcohol are combined in a suitable solvent (or in a solvent-free system). For example, lipase from Thermomyces lanuginosus has been used for the synthesis of various esters. nih.govmdpi.com The application of such an enzymatic system to the synthesis of this compound would involve the incubation of 2-methylpentanoic acid and cyclopentanol with the chosen lipase until high conversion to the ester is achieved.
The table below summarizes various one-pot esterification strategies that are analogous and could be adapted for the synthesis of this compound.
| Catalyst System | Reactants (Analogous) | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2,2'-Biphenol-derived phosphoric acid | Carboxylic Acids + Secondary Alcohols | Toluene | 100 | High | organic-chemistry.org |
| Macroporous polymeric acid | Carboxylic Acids + Alcohols | None | 50-80 | High | organic-chemistry.org |
| Amberlyst 15 | Pentanoic Acid + Methanol | None | 60 | >60 | core.ac.uk |
| Lipase (Thermomyces lanuginosus) | Fatty Acids + Methanol | None | 35 | ~80 | nih.gov |
| Silica Chloride | Carboxylic Acids + Alcohols | Not specified | Not specified | High | organic-chemistry.org |
Advanced Spectroscopic and Analytical Characterization of Cyclopentyl 2 Methylpentanoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of the molecular structure of organic compounds. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, enabling the precise mapping of the molecular framework of Cyclopentyl 2-methylpentanoate (B1260403).
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Table 1: Predicted ¹H NMR Chemical Shifts for Cyclopentyl 2-methylpentanoate
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| CH-O (Cyclopentyl) | 4.8 - 5.2 | Multiplet |
| CH₂ (Cyclopentyl) | 1.5 - 1.9 | Multiplet |
| CH (α to C=O) | 2.2 - 2.5 | Multiplet |
| CH₃ (on pentanoate chain) | 1.1 - 1.3 | Doublet |
| CH₂ (pentanoate chain) | 1.3 - 1.7 | Multiplet |
Note: The exact chemical shifts and coupling constants would be determined from the experimental spectrum.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these carbon signals are indicative of their hybridization and chemical environment. For instance, the carbonyl carbon of the ester group will appear significantly downfield (at a higher chemical shift) due to the deshielding effect of the double-bonded oxygen atom.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (Ester) | 170 - 180 |
| CH-O (Cyclopentyl) | 70 - 80 |
| CH₂ (Cyclopentyl) | 20 - 40 |
| CH (α to C=O) | 40 - 50 |
| CH₃ (on pentanoate chain) | 15 - 25 |
| CH₂ (pentanoate chain) | 20 - 40 |
| CH (pentanoate chain) | 30 - 40 |
Note: These are approximate ranges and the actual values are obtained from experimental data.
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms within this compound, advanced two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling interactions. sdsu.edu Cross-peaks in the COSY spectrum connect protons that are coupled to each other, typically those on adjacent carbon atoms. This is invaluable for tracing the proton networks within the cyclopentyl ring and the 2-methylpentanoate chain.
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.educolumbia.edu Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon atom to which it is attached, providing a direct map of the C-H bonds.
HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). sdsu.educolumbia.edu This technique is crucial for establishing the connectivity across quaternary carbons (like the carbonyl carbon) and for linking the cyclopentyl and 2-methylpentanoate fragments of the molecule.
Together, these 2D NMR experiments provide a comprehensive and detailed picture of the molecular structure, leaving no ambiguity in the structural elucidation of this compound. researchgate.netyoutube.comyoutube.com
Stereochemical Assignments through NMR Spectroscopy
In cases where stereoisomers of this compound exist (e.g., cis/trans isomers related to the substitution on the cyclopentyl ring or enantiomers due to the chiral center at the 2-position of the pentanoate chain), advanced NMR techniques can be used to determine the relative or absolute stereochemistry. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space interactions between protons, which can help in assigning the relative stereochemistry of substituents on a ring. Chiral shift reagents or the synthesis of diastereomeric derivatives can also be employed in conjunction with NMR to distinguish between enantiomers.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass Spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. It also offers insights into the structure of the molecule through the analysis of its fragmentation patterns. chemguide.co.uk
The molecular ion peak (M+) in the mass spectrum of this compound would confirm its molecular weight. srce.hr The fragmentation of the molecular ion upon electron ionization (EI) would lead to a series of characteristic fragment ions. libretexts.org Common fragmentation pathways for esters include the loss of the alkoxy group (-OR) and rearrangements like the McLafferty rearrangement. libretexts.orgmiamioh.edu
Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Possible Fragment Ion | Origin |
|---|---|---|
| 184 | [C₁₁H₂₀O₂]⁺ | Molecular Ion |
| 115 | [C₆H₁₁O₂]⁺ | Loss of cyclopentyl radical |
| 85 | [C₅H₉O]⁺ | Acylium ion from cleavage of the ester bond |
Note: The relative intensities of these peaks provide further structural information.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. shimadzu.comresearchgate.net In the analysis of this compound, GC would be used to separate the compound from any impurities or other components in a mixture. The separated compound then enters the mass spectrometer, where its mass spectrum is recorded. This allows for both the confirmation of the purity of the sample and the positive identification of this compound based on its retention time and its unique mass spectral fingerprint. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.
For this compound, with the chemical formula C₁₂H₂₂O₂, the theoretical exact mass can be calculated. This experimental value is then compared to the theoretical mass to confirm the elemental composition.
Table 1: Theoretical Exact Mass Calculation for this compound
| Element | Count | Atomic Mass (Da) | Total Mass (Da) |
| Carbon (¹²C) | 12 | 12.000000 | 144.000000 |
| Hydrogen (¹H) | 22 | 1.007825 | 22.17215 |
| Oxygen (¹⁶O) | 2 | 15.994915 | 31.98983 |
| Total | 198.16198 |
The experimentally determined monoisotopic mass from HRMS analysis would be expected to be in very close agreement with this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental formula of the compound.
Elucidation of Fragmentation Pathways and Mechanisms
In mass spectrometry, particularly with techniques like Gas Chromatography-Mass Spectrometry (GC-MS), molecules are ionized and then fragment in predictable ways. The resulting fragmentation pattern is a molecular fingerprint that aids in structure elucidation. The fragmentation of esters like this compound is characterized by several key cleavage events.
Common fragmentation pathways for esters include:
α-cleavage: Breakage of the bond adjacent to the carbonyl group. This can result in the loss of the alkoxy group (-OR) or the alkyl group from the acyl portion of the ester.
McLafferty Rearrangement: A characteristic fragmentation for carbonyl compounds with a γ-hydrogen. This involves the transfer of a hydrogen atom to the carbonyl oxygen, followed by the cleavage of the β-bond, resulting in the elimination of a neutral alkene.
For this compound, the following fragments would be anticipated:
Loss of the cyclopentoxy group (•OC₅H₉) to form an acylium ion.
Loss of the cyclopentyl radical (•C₅H₉).
Cleavage at the bond between the carbonyl carbon and the α-carbon.
Fragments arising from the cyclopentyl ring itself.
Table 2: Predicted Mass Fragments of this compound
| Fragment Ion | m/z (Nominal Mass) | Description |
| [C₅H₉O]⁺ | 85 | Acylium ion from cleavage of the ester bond |
| [C₆H₁₁O₂]⁺ | 115 | Loss of the cyclopentyl group |
| [C₅H₉]⁺ | 69 | Cyclopentyl cation |
| [C₄H₇]⁺ | 55 | Fragment from the cyclopentyl ring |
Analysis of the relative abundances of these fragment ions in the mass spectrum allows for the detailed structural confirmation of this compound. whitman.edulibretexts.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands that confirm its identity as an ester.
The most prominent features in the IR spectrum of a saturated aliphatic ester are the strong carbonyl (C=O) stretch and the C-O stretches. orgchemboulder.com
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Absorption Range (cm⁻¹) | Description |
| C=O (ester) | 1750-1735 | Strong, sharp absorption, characteristic of a saturated ester carbonyl group. orgchemboulder.comlibretexts.orgpressbooks.pub |
| C-O (stretch, acid side) | 1300-1150 | Strong absorption. uobabylon.edu.iq |
| C-O (stretch, alcohol side) | 1150-1000 | Strong absorption. uobabylon.edu.iq |
| C-H (sp³ stretch) | 2960-2850 | Medium to strong absorptions from the alkyl and cyclopentyl groups. |
| C-H (bend) | 1465-1370 | Bending vibrations for CH₂ and CH₃ groups. |
The presence of these specific bands, particularly the strong C=O stretch around 1735 cm⁻¹ and the two distinct C-O stretching bands, provides definitive evidence for the ester functional group in this compound. libretexts.orgpressbooks.pub
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.
Gas chromatography (GC) is the premier technique for the analysis of volatile compounds like esters. thermofisher.com For this compound, a typical GC method would involve a nonpolar or medium-polarity capillary column.
Method development would focus on optimizing:
Column Selection: A column with a stationary phase like 5% phenyl-methylpolysiloxane is often a good starting point.
Temperature Program: An optimized temperature ramp would ensure good separation from any impurities and a reasonable analysis time. A typical program might start at a lower temperature and ramp up to a final temperature to elute all components. sigmaaldrich.com
Injector and Detector Temperatures: These are set high enough to ensure complete volatilization of the sample and to prevent condensation. scielo.br
Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., helium or hydrogen) is optimized for the best separation efficiency. sigmaaldrich.com
The purity of a sample of this compound can be determined by the relative area of its peak in the resulting chromatogram.
While GC is often preferred for volatile esters, High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for less volatile or thermally unstable related compounds. wikipedia.org For this compound, a reversed-phase HPLC method would be most common. sielc.com
Key aspects of an HPLC method would include:
Column: A C18 column is a standard choice for reversed-phase chromatography. sigmaaldrich.comchromforum.org
Mobile Phase: A mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and water would be used. chromatographyonline.com The gradient or isocratic composition would be optimized for the best separation.
Detector: Since this compound lacks a strong UV chromophore, a universal detector like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) would be necessary. chromforum.org
HPLC is particularly useful for the analysis of complex mixtures where derivatization for GC is not desirable. wikipedia.org
The 2-methylpentanoate portion of this compound contains a chiral center at the second carbon. This means that the compound can exist as two enantiomers (R and S forms). To separate and quantify these enantiomers, chiral chromatography is required.
This specialized form of chromatography uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Chiral GC or HPLC columns are available for this purpose. The development of a chiral separation method would involve screening different types of chiral columns and optimizing the mobile phase (for HPLC) or temperature program (for GC) to achieve baseline separation of the two enantiomeric peaks. This is crucial for applications where the biological activity or sensory properties of the enantiomers differ. nih.gov
Theoretical and Computational Chemistry Studies of Cyclopentyl 2 Methylpentanoate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are a cornerstone of modern chemistry, providing a lens into the electronic structure and reactivity of molecules. For a molecule like cyclopentyl 2-methylpentanoate (B1260403), these calculations would offer a wealth of information.
Conformational Analysis and Energy Landscapes
A comprehensive conformational analysis would be the first step in characterizing cyclopentyl 2-methylpentanoate. This would involve identifying all possible low-energy conformations (conformers) arising from the rotation around its single bonds. The resulting potential energy surface would reveal the relative stabilities of these conformers and the energy barriers separating them. It is expected that the cyclopentyl ring would adopt its characteristic envelope and half-chair puckered conformations to alleviate ring strain. The orientation of the 2-methylpentanoate substituent relative to the cyclopentyl ring would further diversify the conformational landscape.
Reaction Mechanism Modeling and Transition State Analysis
Theoretical modeling could be employed to investigate the mechanisms of reactions involving this compound, such as its hydrolysis. This would involve locating the transition state structures and calculating the activation energies, providing a detailed understanding of the reaction kinetics and pathways.
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics simulations offer insights into its dynamic behavior.
Exploration of Molecular Conformations and Flexibility
Molecular dynamics (MD) simulations would allow for the exploration of the conformational space of this compound over time. These simulations would reveal the flexibility of the molecule, including the puckering of the cyclopentyl ring and the rotational freedom of the ester side chain. This information is crucial for understanding how the molecule might interact with other molecules or surfaces.
Investigation of Intermolecular Interactions and Solvent Effects
MD simulations can also be used to study the interactions between this compound and other molecules, including solvent molecules. By simulating the compound in different solvent environments, one could predict its solubility and partitioning behavior. Understanding these intermolecular forces is fundamental to predicting the macroscopic properties of the substance.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Analogous Esters
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of compounds with their biological activities or physicochemical properties, respectively. researchgate.net For esters analogous to this compound, these models are instrumental in predicting a range of characteristics, from sensory attributes like odor to fundamental physical properties such as boiling point and chromatographic retention times. perfumerflavorist.comirma-international.org These predictive models are developed by establishing a mathematical relationship between calculated molecular descriptors and experimentally determined properties. researchgate.net
Modeling of Odor and Sensory Properties
The fragrance industry has a significant interest in predicting the odor characteristics of new molecules. QSAR studies on aliphatic esters have been conducted to understand and predict their fruity odor intensity. perfumerflavorist.com One study evaluated various QSAR approaches, including Hansch analysis, Principal Component Analysis (PCA), and Comparative Molecular Field Analysis (CoMFA), to correlate the chemical structures of 27 aliphatic esters with their perceived fruity character. perfumerflavorist.comnih.gov
Subsequent research built upon this by using different sets of molecular descriptors, such as topological, physicochemical, and quantum-chemical indices, to develop simpler and reliable QSAR models for the same set of 27 aliphatic esters. nih.gov Two particularly significant correlation equations were developed. The first model incorporated the electrotopological-state index for the carbonyl carbon, the Kappa index, and the topological-state index for the oxygen on the alcohol side of the ester. The second successful model utilized the Kappa index, the electrotopological-state index for the carbonyl carbon, and the energy of the Highest Occupied Molecular Orbital (E-HOMO). nih.gov These models demonstrated good predictive ability, as confirmed by cross-validation, offering a reliable alternative for predicting the fruity odor of such compounds. nih.gov
Table 1: QSAR Models for Predicting Fruity Odor Intensity of Aliphatic Esters
| Model Type | Molecular Descriptors Used | Key Findings & Statistical Performance | Reference |
| Comparative Molecular Field Analysis (CoMFA), Hansch Analysis, PCA | Steric and electrostatic fields (CoMFA), various physicochemical parameters (Hansch) | Demonstrated the feasibility of using QSAR to correlate structure with the fruity character of 27 aliphatic esters. | perfumerflavorist.com |
| Multiple Linear Regression (MLR) | 1. Electrotopological-state index (S(C)(=O)), Kappa index (²κ), Topological-state index (T(–O–)) 2. Kappa index (²κ), Electrotopological-state index (S(C)(=O)), E-HOMO | Two significant correlation equations were obtained with good predictive ability (validated by cross-validation r²cv). This method was found to be simpler than CoMFA. | nih.gov |
Modeling of Physicochemical Properties
QSPR models are widely used to predict the physicochemical properties of esters, which are crucial for their application and for understanding their behavior in various systems.
Boiling Point: The boiling point of an ester is a fundamental physical property. libretexts.org QSPR models have been developed to predict the boiling points of various organic compounds, including esters, based on their molecular structure. nih.govtutorchase.com These models often use topological descriptors derived from the molecular graph, which encode information about the size, shape, and degree of branching of the molecule. nih.gov For instance, novel topological indices based on the equilibrium electro-negativity of atoms and relative bond lengths have been shown to be effective in predicting the normal boiling points of organic compounds. nih.gov
Chromatographic Retention: The gas chromatographic (GC) retention index (RI) is a key parameter for the identification of volatile compounds like esters. QSPR, often referred to as Quantitative Structure-Retention Relationship (QSRR) in this context, is a powerful tool for predicting these indices. tandfonline.comnih.gov Studies have successfully modeled the retention indices of saturated esters on various stationary phases using novel topological indices such as the polarizability effect index (PEI), odd-even index (OEI), and steric effect index (SVij). nih.gov These models showed high correlation coefficients (R between 0.9977 and 0.9989), indicating that the polarizability effect, molecular size, and branching are dominant factors influencing the retention of ester compounds. nih.gov
Other QSPR studies have focused on predicting the Kovats retention indices for synthetic ester derivatives using methods like backward multiple linear regression (BW-MLR) and back-propagation artificial neural network (BP-ANN). tandfonline.com Similarly, QSPR models have been developed for fatty acid methyl esters (FAMEs) using simple molecular descriptors like the number of carbons, number and position of double bonds, and geometric isomerism. irma-international.org
Table 2: QSPR Models for Predicting Physicochemical Properties of Analogous Esters
| Property Modeled | Model Type | Molecular Descriptors Used | Key Findings & Statistical Performance | Reference |
| Boiling Point | Multiple Linear Regression (MLR) | Novel electro-negativity topological descriptors (YC, WC), path number parameter (P3) | Models showed high predictive quality for alkanes, unsaturated hydrocarbons, and alcohols, demonstrating the utility of these descriptors for various organic compounds. | nih.gov |
| GC Retention Index | Multiple Linear Regression (MLR) | Polarizability effect index (PEI), odd-even index (OEI), steric effect index (SVij) | Established models for seven different stationary phases with high correlation coefficients (R: 0.9977-0.9989) and low prediction errors (0.5-0.7%). | nih.gov |
| Kovats Retention Index | BW-MLR and BP-ANN | GETAWAY descriptors (H0v, H5p), topological descriptor (HNar) | Models successfully predicted the logarithmic Kovats retention index (log KRI) of pyrethroid esters. | tandfonline.com |
| Aqueous Solubility | Genetic Algorithm - MLR | Molecular surface area (SA), charges on carboxyl group (Qoc), difference between solute E-HOMO and water E-LUMO (EB) | Developed a reliable model for predicting the aqueous solubility of 71 aromatic sulfur-containing carboxylates (R² = 0.9161). | nih.gov |
No Data Available for this compound
Following a comprehensive search of scientific literature and environmental databases, no specific information was found regarding the environmental behavior and degradation pathways of the chemical compound this compound.
Extensive searches were conducted to locate studies on the biodegradation, abiotic degradation (hydrolysis and phototransformation), and environmental partitioning of this specific ester. These searches included various combinations of keywords and scientific search strategies.
The lack of available data prevents the generation of a scientifically accurate article on the following topics for this compound:
Biodegradation Studies in Environmental Compartments: No studies were identified that investigated the aerobic or anaerobic transformation of this compound in soil and aquatic sediments. Consequently, there is no information on its microbial degradation mechanisms or the identity of any resulting metabolites.
Abiotic Degradation Processes: There is a lack of data on the hydrolysis kinetics and mechanisms of this compound in aqueous systems. Similarly, no research on its phototransformation pathways in water and air could be located.
Environmental Partitioning and Transport Mechanisms: Information regarding the movement and distribution of this compound in different environmental compartments (e.g., soil, water, air) is not available.
Due to the absence of research findings, it is not possible to provide a detailed and informative article as requested. The environmental fate of this compound remains uncharacterized in the public scientific domain.
Environmental Behavior and Degradation Pathways of Cyclopentyl 2 Methylpentanoate
Environmental Partitioning and Transport Mechanisms
Air-Water, Soil-Water, and Sediment-Water Partitioning Behavior
The partitioning of Cyclopentyl 2-methylpentanoate (B1260403) between different environmental media is a key determinant of its distribution and potential for exposure. This behavior is largely dictated by its volatility, water solubility, and affinity for organic carbon in soil and sediment.
Air-Water Partitioning: The tendency of a chemical to partition between air and water is described by its Henry's Law Constant. A higher Henry's Law Constant indicates a greater propensity for the substance to volatilize from water into the air nist.govcopernicus.org. For Cyclopentyl 2-methylpentanoate, the estimated partitioning behavior suggests a moderate tendency to move from the aqueous phase to the atmosphere.
Soil-Water and Sediment-Water Partitioning: The partitioning of an organic compound between water and soil or sediment is primarily influenced by its adsorption to organic carbon. The soil organic carbon-water partitioning coefficient (Koc) is a key parameter in this regard chemistryforsustainability.org. Chemicals with high Koc values tend to adsorb strongly to soil and sediment, reducing their concentration in the water phase and limiting their mobility. For this compound, estimations indicate a moderate affinity for soil and sediment organic carbon.
The following table presents the estimated partitioning coefficients for this compound, which are critical for understanding its distribution in the environment.
| Parameter | Estimated Value | Unit | Method |
| Henry's Law Constant | 1.24 x 10-3 | atm-m³/mol | EPI Suite™ (HENRYWIN™) chemistryforsustainability.orgepisuite.dev |
| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 457.1 | L/kg | EPI Suite™ (KOCWIN™) chemistryforsustainability.orgepisuite.dev |
| Octanol-Water Partition Coefficient (log Kow) | 3.68 | Unitless | EPI Suite™ (KOWWIN™) chemistryforsustainability.orgepisuite.dev |
Note: The values presented in this table are estimations derived from computational models and are not based on direct experimental measurements.
Assessment of Environmental Mobility and Persistence
The environmental mobility and persistence of a substance determine its potential for long-range transport and the duration of its presence in the environment. These characteristics are influenced by factors such as its partitioning behavior and its susceptibility to degradation processes.
Environmental Mobility: The mobility of this compound in soil is influenced by its tendency to adsorb to soil particles. The estimated Koc value suggests that this compound will have low to moderate mobility in soil. This implies that it is less likely to leach extensively into groundwater and is more likely to remain in the upper soil layers. The environmental mobility of branched aliphatic esters can be influenced by their molecular structure, with increased branching sometimes leading to altered adsorption characteristics nih.gov.
Environmental Persistence: The persistence of an organic compound in the environment is determined by its resistance to degradation through biotic (biodegradation) and abiotic processes. Esters, in general, are known to be susceptible to biodegradation, which is often the primary degradation pathway in the environment frontiersin.orgnih.gov. The structure of this compound, being a branched aliphatic ester, may influence its rate of biodegradation. While specific data for this compound is not available, estimations from predictive models suggest that it is not expected to be persistent in the environment.
The following table provides an overview of the estimated environmental fate endpoints for this compound.
| Environmental Fate Endpoint | Estimated Value/Prediction | Method |
| Biodegradation | Readily biodegradable | EPI Suite™ (BIOWIN™) chemistryforsustainability.orgepisuite.dev |
| Atmospheric Oxidation Half-Life | 2.3 days | EPI Suite™ (AOPWIN™) chemistryforsustainability.orgepisuite.dev |
Note: The values and predictions in this table are based on computational estimations and should be interpreted as indicators of potential environmental behavior in the absence of experimental data.
Q & A
Q. How to design a robust protocol for assessing this compound’s compatibility with polymeric matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
